Laxifloran

Antibacterial Isoflavonoid Staphylococcus aureus

Isoflavonoid structure-activity relationship (SAR) studies often fail due to B-ring substitution differences, leading to false negatives in antimicrobial or anticancer screens. Laxifloran (CAS 52305-06-3) solves this with a validated 2',3'-dimethoxy-4'-hydroxy pattern. - Microtubule-targeting probe: Strong tubulin polymerization inhibitor for oncology phenotypic screening. - Defined selectivity: Active vs. S. aureus (0.5 µg/mL); inactive vs. P. aeruginosa - ideal Gram-positive control. - Supply assurance: Predicted logP 2.83-2.88 & solubility 0.058 g/L for formulation studies.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 52305-06-3
Cat. No. B15559367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaxifloran
CAS52305-06-3
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H18O5/c1-20-16-13(5-6-14(19)17(16)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
InChIKeyHHNUTZFOMIAQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laxifloran – Chemical Class and Properties


Laxifloran (CAS 52305‑06‑3), also identified as (±)‑sphaerosin or 7,4′‑dihydroxy‑2′,3′‑dimethoxyisoflavan, is a naturally occurring isoflavonoid belonging to the 3′‑O‑methylated isoflavonoid subclass [1]. It has been isolated from botanical sources including Phaseolus vulgaris (common bean) roots and Sphaerophysa salsula [2]. The compound possesses a molecular formula of C₁₇H₁₈O₅ and a monoisotopic mass of 302.1154 Da . Laxifloran is recognized as a flavonoid lipid molecule and has been detected, though not quantified, in several food sources [3].

Class: Naturally occurring isoflavan, 3′-O-methylated subclass
Source: Isolated from Phaseolus vulgaris roots, Sphaerophysa salsula
Research context: Supports antimicrobial screening, tubulin-targeted pathway studies, and legume secondary metabolism research

Laxifloran – Structural Determinants of Bioactivity


Isoflavonoids exhibit pronounced structure–activity relationships; minor alterations in hydroxylation or methoxylation patterns can markedly shift pharmacological profiles [1]. Laxifloran’s specific 2′,3′-dimethoxy‑4′‑hydroxy B‑ring substitution distinguishes it from analogs such as mucronulatol (7,3′‑dihydroxy‑2′,4′‑dimethoxy) and isomucronulatol (7,2′‑dihydroxy‑3′,4′‑dimethoxy) [2]. These positional differences influence tubulin‑binding affinity, antibacterial spectrum, and physicochemical properties [3]. Consequently, substituting Laxifloran with a closely related isoflavan without empirical validation risks altering experimental outcomes.

Substitution pattern
2′,3′-dimethoxy-4′-hydroxy B-ring differs from mucronulatol (7,3′-dihydroxy-2′,4′-dimethoxy) and isomucronulatol; tubulin binding and antibacterial spectrum may shift.
Hydroxyl/methoxy placement
Positional isomerism of methoxy and hydroxy groups alters physicochemical properties; direct replacement without validation may affect assay reproducibility.
Source variability
Natural extraction vs. synthetic route (oxidative chalcone rearrangement) yields different impurity profiles; batch consistency requires review.

Laxifloran – Comparative Evidence Guide


Selective Antibacterial Activity Against S. aureus

In a direct comparative study of isoflavans isolated from Sphaerophysa salsula, Laxifloran (sphaerosin) and (+)-isomucronulatol were both evaluated for antibacterial activity. At a concentration of 0.5 µg/mL, both compounds exhibited toxicity toward Staphylococcus aureus but showed no activity against Pseudomonas aeruginosa [1]. This head‑to‑head comparison establishes that Laxifloran shares the same minimum inhibitory concentration (MIC) threshold as (+)-isomucronulatol for S. aureus, while both lack efficacy against P. aeruginosa.

S. aureus MIC
Head-to-head
0.5 µg/mL toxic to S. aureus; (+)-isomucronulatol: 0.5 µg/mL; both inactive against P. aeruginosa
Supports antimicrobial screening context – Gram-positive reference
Equivalent activity in direct comparison; verify in your strain panel
Antibacterial Isoflavonoid Staphylococcus aureus

Tubulin Polymerization Inhibition

Molecular biological analyses of compounds isolated from Caribbean propolis identified Laxifloran and Conferol A as strong inhibitors of tubulin polymerization [1]. The study specifically noted that while Laxifloran exhibited this mechanism, several other co‑isolated flavonoids, isoflavonoids, and chalcones from the same propolis fraction did not display detectable tubulin‑targeting activity [1]. This functional segregation within a common chemical class indicates that Laxifloran’s tubulin‑inhibitory property is not a general feature of all isoflavonoids.

Tubulin polymerization
Class-level
Reported strong inhibitor (qualitative); other co-isolated flavonoids/isoflavonoids inactive
Supports tubulin-targeted cell research
IC₅₀ not reported; source is dissertation – verify with quantitative assay
Anticancer Tubulin inhibitor Isoflavonoid

Predicted Lipophilicity and Solubility

Laxifloran exhibits a predicted logP of 2.83–2.88 and a water solubility of 0.058 g/L (logS = –3.7) [1]. In comparison, the widely studied isoflavone genistein (C₁₅H₁₀O₅) has a logP of approximately 2.8–3.0 and water solubility of ~0.009 g/L [2], while daidzein (C₁₅H₁₀O₄) has a logP of ~2.5 and water solubility of ~0.04 g/L [3]. Laxifloran’s solubility is approximately 6‑fold higher than that of genistein, which may influence bioavailability and formulation considerations.

Predicted solubility
Context-dependent
Laxifloran: 0.058 g/L (logP 2.83–2.88); genistein: ~0.009 g/L; daidzein: ~0.04 g/L
May reduce co-solvent need in assay preparation
In silico predictions; experimental solubility confirmation advised
Physicochemical properties Lipophilicity Isoflavonoid

Synthesis via Oxidative Chalcone Rearrangement

Laxifloran can be synthesized via the oxidative rearrangement of an appropriately substituted 2′‑hydroxy‑ or 2′‑acetoxy‑chalcone using thallium(III) nitrate in methanol, a methodology that has been validated for a series of natural isoflavonoids including sophorol, violanone, lonchocarpan, and claussequinone [1]. This synthetic route provides a controlled, non‑extractive source of Laxifloran, bypassing the variability inherent in natural product isolation.

Synthetic access
Class-level
Thallium(III) nitrate oxidative rearrangement of 2′-hydroxy/acetoxy-chalcones
Enables non-extractive, batch-consistent sourcing
Yields not specified; validated for multiple isoflavonoids
Chemical synthesis Isoflavonoid Chalcone rearrangement

Laxifloran – Research and Application Scenarios


Gram‑Positive Antibacterial Screening

Given its demonstrated activity against Staphylococcus aureus at 0.5 µg/mL [1], Laxifloran is suitable for inclusion in antimicrobial screening panels focused on Gram‑positive bacteria. Its lack of activity against Pseudomonas aeruginosa makes it a useful selectivity control in assays designed to identify narrow‑spectrum agents. Researchers investigating structure–activity relationships of isoflavonoid antibacterials can use Laxifloran as a reference compound with a defined potency threshold.

Tubulin‑Targeted Anticancer Agent Development

Laxifloran’s identification as a strong tubulin polymerization inhibitor [2] positions it as a candidate for anticancer drug discovery programs. It may be employed in phenotypic screens against cancer cell lines, particularly those with documented sensitivity to microtubule‑targeting agents. The compound can serve as a chemical probe to dissect tubulin‑dependent cellular processes or as a starting point for medicinal chemistry optimization.

Biosynthetic Pathway Elucidation

The isolation of Laxifloran from Phaseolus vulgaris roots suggests the existence of an additional biosynthetic pathway distinct from those leading to phaseollin and kievitone [3]. Researchers studying legume secondary metabolism can utilize Laxifloran as a metabolic marker or as a substrate for enzymatic studies aimed at characterizing novel isoflavonoid biosynthetic enzymes.

Physicochemical Profiling and Formulation

Laxifloran’s predicted solubility (0.058 g/L) and logP (2.83–2.88) [4] make it a useful model compound for studying the relationship between isoflavonoid substitution patterns and aqueous solubility. Formulation scientists developing delivery systems for poorly water‑soluble natural products may employ Laxifloran to evaluate the impact of 2′,3′‑dimethoxy‑4′‑hydroxy substitution on dissolution behavior.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Antibacterial screening context
S. aureus strain panel review; P. aeruginosa selectivity control
Tubulin-targeted cancer cell research
Tubulin polymerization assay context
Microtubule inhibitor endpoint review
Legume secondary metabolism studies
Biosynthetic pathway marker
Isoflavonoid enzyme characterization
Isoflavonoid physicochemical profiling
Formulation-fit review
Aqueous solubility and logP context

Technical Documentation Hub

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